Meclodium
Description
Historical Context in Pharmacological Research
Meclofenamic acid, chemically known as 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid, was first synthesized by scientists at Parke-Davis in 1964. wikipedia.orgiiab.me This discovery was part of a broader effort that also led to the development of other anthranilic acid derivatives, including mefenamic acid in 1961 and flufenamic acid in 1963. wikipedia.orgwikipedia.org It was approved by the U.S. Food and Drug Administration (FDA) in 1980. wikipedia.org Although it saw use for treating conditions like joint and muscular pain, arthritis, and dysmenorrhea, its high rate of gastrointestinal side effects limited its widespread clinical application in humans. wikipedia.org The patents for the drug expired in 1985. iiab.me
Overview of Therapeutic Class (NSAID) from a Mechanistic Perspective
As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of meclofenamic acid is the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgdrugbank.comnih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. wikipedia.orgpatsnap.com Meclofenamic acid is a non-selective inhibitor, meaning it acts on both COX-1 and COX-2 isoforms. wikipedia.orgdrugbank.com The inhibition of COX-1 is associated with its therapeutic effects but also its gastrointestinal side effects, while COX-2 inhibition is primarily linked to its anti-inflammatory actions. patsnap.com
Beyond its well-established role as a COX inhibitor, research has revealed a more complex pharmacological profile for meclofenamic acid. It has been shown to inhibit the synthesis of prostaglandins and also to compete for binding at the prostaglandin (B15479496) receptor site. drugbank.comnih.gov Some studies indicate that it can also inhibit the release of 5-HETE and LTB4 from human neutrophils and antagonize the response of tissues to certain prostaglandins. nih.govmedchemexpress.com Furthermore, meclofenamic acid and other fenamates exhibit a time-dependent, two-step mechanism for COX inhibition, which differs from the rapid, reversible inhibition seen with some other NSAIDs like ibuprofen (B1674241). acs.org
Table 1: Mechanistic Actions of Meclofenamic Acid
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Primary Anti-inflammatory Action | Cyclooxygenase (COX-1 and COX-2) | Inhibition of prostaglandin synthesis | wikipedia.orgdrugbank.comnih.gov |
| Additional Anti-inflammatory Action | 5-Lipoxygenase | Inhibition of 5-HETE and LTB4 release | drugbank.comnih.govmedchemexpress.com |
| Receptor Antagonism | Prostaglandin Receptors | Competes for binding | drugbank.comnih.govnih.gov |
| Ion Channel Modulation | KCNQ2/Q3 Potassium Channels | Channel opener | nih.govebi.ac.uk |
| Enzyme Inhibition | Fat Mass and Obesity-associated (FTO) protein | Selective inhibitor | medchemexpress.com |
Significance in Contemporary Pharmaceutical Sciences Research
The multifaceted mechanistic profile of meclofenamic acid has made it a valuable tool in contemporary pharmaceutical research, extending far beyond its original anti-inflammatory application.
Cancer Research: Meclofenamic acid has demonstrated significant antineoplastic potential in preclinical studies. Research has shown it to be highly cytotoxic to human prostate cancer cell lines (both androgen-dependent and androgen-independent) and to reduce tumor growth and prolong survival in animal models. nih.gov Similar cytotoxic effects and tumor growth reduction have been observed in studies on uterine cervical cancer cells. nih.govresearchgate.net Its anticancer effects may be linked to mechanisms including the suppression of glycolysis and interference with cellular networks involved in protein and mRNA processing. plos.org
Neurological Research: The fenamate class of NSAIDs, including meclofenamic acid, is being investigated for its potential in treating neurodegenerative disorders. mdpi.com Studies have shown that meclofenamic acid can be neuroprotective against glutamate-induced excitotoxicity in cultured neurons. mdpi.comfrontiersin.org This suggests a potential therapeutic role in conditions like ischemic stroke. frontiersin.org Furthermore, meclofenamic acid has been identified as a novel opener of KCNQ2/Q3 potassium channels, which are crucial for controlling brain excitability. nih.govebi.ac.uk This action suggests its potential as a template for developing new treatments for neuronal hyperexcitability disorders like epilepsy. nih.gov Some research in animal models of Alzheimer's disease has also suggested that fenamates like mefenamic acid might reverse memory loss by targeting inflammatory pathways in the brain, such as the NLRP3 inflammasome, opening another avenue for investigation. drugtargetreview.com
Ion Channel Modulation: A growing body of research highlights the role of fenamates as modulators of various ion channels. nih.govnih.gov Meclofenamic acid, in particular, has been shown to act as an opener for KCNQ2/Q3 potassium channels. nih.gov It is also known to be a non-selective gap-junction blocker and an inhibitor of certain voltage-gated potassium channels like hKv2.1 and hKv1.1. medchemexpress.comebi.ac.uk This broad activity on ion channels makes it a useful pharmacological tool for studying their function and a potential starting point for developing drugs for channelopathies. nih.gov
Table 2: Research Applications of Meclofenamic Acid
| Research Area | Finding | Model System | Reference |
|---|---|---|---|
| Prostate Cancer | Cytotoxic to cancer cells, reduces tumor growth | Human cell lines (LNCaP, PC3), nude-mouse model | nih.gov |
| Uterine Cervical Cancer | Cytotoxic to cancer cells, reduces tumor growth | Human cell lines (HeLa, VIPA, INBL, SiHa), murine models | nih.govresearchgate.net |
| Stroke | Reduces ischemic brain damage | Rat model of middle cerebral artery occlusion | frontiersin.org |
| Epilepsy | Opens KCNQ2/Q3 potassium channels, reduces neuronal firing | Cultured cortical neurons, Chinese hamster ovary cells | nih.gov |
| Alzheimer's Disease | Reverses memory loss (related fenamate) | Transgenic mouse model | drugtargetreview.com |
| Ion Channel Research | Modulates various ion channels (KCNQ, hKv, gap junctions) | Various in vitro systems | medchemexpress.comnih.govebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl2NO2- |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/p-1 |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Meclofenamic Acid
Cyclooxygenase (COX) Isoenzyme Inhibition
Meclodium exerts its anti-inflammatory, analgesic, and antipyretic properties by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923). nih.govdrugbank.com Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever. wikipedia.orgnih.gov
COX-1 and COX-2 Inhibition Profiles
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and mediating platelet function. tg.org.au In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. tg.org.au
This compound is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. wikipedia.orgnih.gov However, some studies suggest that amide derivatives of meclofenamic acid can exhibit COX-2 selective inhibition. nih.govnih.gov The non-selective nature of this compound contributes to both its therapeutic effects and some of its side effects. tg.org.au The inhibition of COX-2 is primarily responsible for its anti-inflammatory actions, while the inhibition of COX-1 can lead to gastrointestinal issues. tg.org.au
Research has shown that meclofenamic acid and indomethacin (B1671933) are among the most potent inhibitors of prostaglandin (B15479496) E2 (PGE2) formation in bovine seminal vesicles, followed by other NSAIDs like ibuprofen (B1674241) and naproxen (B1676952). nih.gov The inhibitory activity of meclofenamic acid on COX-2 can be influenced by its molecular flexibility. nih.gov
Table 1: COX Inhibition Profile of this compound and Other NSAIDs
| Drug | COX Selectivity | Potency against PGE2 formation |
|---|---|---|
| This compound (Meclofenamic Acid) | Non-selective (inhibits COX-1 and COX-2) | High |
| Indomethacin | Non-selective | High |
| Ibuprofen | Non-selective | Moderate |
| Naproxen | Non-selective | Moderate |
| Benoxaprofen | - | Lower |
| Amide derivatives of Meclofenamic Acid | Can be COX-2 selective | Potent |
Downstream Effects on Prostaglandin Synthesis Pathways
By inhibiting COX-1 and COX-2, this compound effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins. wikipedia.orgnih.govdrugbank.com This disruption of the prostaglandin synthesis pathway leads to a reduction in the production of pro-inflammatory prostaglandins such as PGE2 and prostacyclin (PGI2). nih.govnih.govnih.gov
The inhibition of prostaglandin synthesis is a key mechanism behind this compound's therapeutic effects. nih.govdrugbank.com For instance, in preclinical studies involving pregnant sheep, meclofenamic acid was shown to prevent dexamethasone-induced delivery by inhibiting prostaglandin synthesis, highlighting the crucial role of prostaglandins in uterine contractility. nih.gov
Inhibition of Lipoxygenase Pathways
Human Leukocyte 5-Lipoxygenase Activity Modulation (in vitro)
In vitro studies have shown that meclofenamic acid is an inhibitor of human leukocyte 5-lipoxygenase (5-LOX) activity. drugbank.comnih.gov 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. rsc.orgtg.org.au
Compared to other NSAIDs, meclofenamate sodium has been found to be a more potent inhibitor of 5-lipoxygenase activity than benoxaprofen, though less potent than BW-755C. nih.gov In contrast, NSAIDs like naproxen, ibuprofen, and indomethacin show minimal inhibition of 5-lipoxygenase at similar concentrations. nih.gov
Impact on Leukotriene Biosynthesis
The inhibition of 5-lipoxygenase by this compound leads to a reduction in the synthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govtg.org.au Leukotrienes are involved in various inflammatory processes, such as attracting immune cells to the site of inflammation. tg.org.auwikipedia.org
Studies on another fenamate, tolfenamic acid, have shown that oral administration can inhibit the synthesis of LTB4 and LTC4 in human polymorphonuclear leukocytes. nih.gov This suggests that the inhibition of leukotriene biosynthesis may be a class effect of fenamates, contributing to their anti-inflammatory properties. nih.gov Meclofenamic acid has also been shown to interfere with leukotriene receptors or post-receptor mechanisms, further modulating the inflammatory response. nih.gov
Influence on Thromboxane (B8750289) Biosynthesis and Platelet Function (preclinical)
Thromboxane A2 (TXA2) is another important mediator derived from the COX pathway, primarily produced by platelets. wikipedia.orgyoutube.com It is a potent vasoconstrictor and promotes platelet aggregation, playing a crucial role in blood clot formation. wikipedia.orgnih.gov
As a non-selective COX inhibitor, this compound also inhibits the production of thromboxane A2 by blocking the action of COX-1 in platelets. wikipedia.orgnih.gov This inhibition of thromboxane synthesis contributes to the antiplatelet effects observed with many NSAIDs. tg.org.au Preclinical evidence suggests that by reducing thromboxane biosynthesis, this compound can influence platelet function. nih.gov
Thromboxane A2 Synthase Inhibition
Meclofenamic acid's role in the context of thromboxane A2 (TXA2) is primarily through its inhibition of the cyclooxygenase (COX) enzymes (prostaglandin G/H synthase 1 and 2), which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2). nih.govdrugbank.comtaylorandfrancis.comnih.gov PGH2 is the precursor from which thromboxane A2 synthase produces TXA2, a potent mediator of platelet aggregation and vasoconstriction. taylorandfrancis.comnih.govnih.gov By blocking the production of PGH2, meclofenamic acid indirectly curtails the synthesis of TXA2. drugbank.comtaylorandfrancis.com This upstream inhibition is a characteristic feature of NSAIDs and is central to their antiplatelet effects. taylorandfrancis.com
Modulation of Platelet Aggregation Mechanisms (in vitro)
The inhibition of TXA2 synthesis by meclofenamic acid is a key factor in its ability to modulate platelet aggregation. taylorandfrancis.com TXA2 is a significant stimulus for platelet activation and aggregation. nih.govnih.gov In vitro studies have demonstrated that various NSAIDs can inhibit platelet aggregation induced by substances like collagen and epinephrine. nih.gov While specific in vitro studies on meclofenamic acid's direct effect on platelet aggregation are part of the broader investigation into NSAIDs, the underlying mechanism is tied to the reduction of pro-aggregatory prostaglandins. nih.govnih.gov
Interaction with Cellular Signaling Cascades
Beyond its effects on prostaglandin synthesis, meclofenamic acid interacts with several cellular signaling cascades, particularly within inflammatory cells.
Effects on Polymorphonuclear Leukocyte Chemotaxis and Degranulation (in vitro)
Meclofenamic acid has been shown to inhibit several functions of human polymorphonuclear leukocytes (PMNs) in vitro. It specifically curtails chemotactic factor-induced chemotaxis, degranulation, and the generation of superoxide (B77818) anion radicals. nih.govcapes.gov.br This inhibitory action is dependent on the concentration of the drug not bound to albumin. nih.gov Studies comparing different fenamates found that meclofenamic acid and tolfenamic acid were the most potent inhibitors of PMN migration towards leukotriene B4. nih.gov Meclofenamic acid, along with flufenamic and tolfenamic acids, also demonstrates equipotent inhibition of PMN degranulation. nih.gov
| Fenamate | IC50 for PMN Degranulation (µM) | IC50 for LTB4-induced Migration (µM) |
| Meclofenamic Acid | 21-32 | 92 |
| Flufenamic Acid | 21-32 | - |
| Tolfenamic Acid | 21-32 | 61 |
Data sourced from in vitro studies on human polymorphonuclear leukocytes. nih.gov
Modulation of Superoxide Anion Radical Generation
Meclofenamic acid sodium monohydrate has been identified as an inhibitor of the generation of superoxide anion radicals by human polymorphonuclear leukocytes. nih.govcapes.gov.br This effect is part of its broader inhibitory action on chemotactic factor-induced PMN functions. nih.gov The generation of superoxide radicals is a key component of the inflammatory response, and its modulation by meclofenamic acid contributes to the drug's anti-inflammatory properties. dntb.gov.uaresearchgate.net
Interference with Intracellular Ca2+ Mobilization
The mechanism of meclofenamic acid's effect on polymorphonuclear leukocytes involves interference at both receptor and post-receptor levels. nih.gov Specifically, it acts at a step distal to the mobilization of intracellular Ca2+. nih.gov This suggests that while it may not directly block the initial release of calcium from intracellular stores, it interferes with the downstream signaling pathways that are activated by changes in intracellular calcium concentrations. nih.govnih.gov
Emerging Molecular Targets and Mechanisms
Recent research has begun to uncover additional molecular targets for meclofenamic acid, suggesting a broader mechanism of action than previously understood. Preclinical studies have indicated its potential as an antitumor agent, with evidence of it causing histological changes in prostate cancer models, such as increased fibrosis and reduced cellular proliferation. nih.gov Furthermore, meclofenamic acid has been shown to inhibit the proliferation and migration of human aortic smooth muscle cells in vitro, suggesting a potential role in preventing restenosis. nih.gov In the context of glioblastoma, meclofenamic acid is being investigated for its ability to sensitize cancer cells to chemotherapy by inhibiting gap junction-mediated intercellular communication. nih.gov There is also evidence that it may act as an inhibitor of transient receptor potential melastatin 3 (TRPM3) channels. mdpi.com
Gap Junction Blockade and Ion Channel Inhibition
Meclofenamic acid is recognized as a non-selective blocker of gap junctions, which are intercellular channels formed by connexin proteins that facilitate direct cell-to-cell communication. medchemexpress.commedchemexpress.comphysiology.orgnih.govmdpi.com Research has demonstrated that meclofenamic acid can inhibit this communication pathway. For example, it effectively blocks gap junctional communication between retinal pigment epithelial (RPE) cells, leading to their functional uncoupling. nih.gov This effect is also observed with other NSAIDs such as aspirin (B1665792) and flufenamic acid. nih.gov The exact mechanism of this blockade is still under investigation, but it is thought to involve either a reduction in the single-channel conductance or a decrease in the probability of the channel being in an open state. physiology.org While meclofenamic acid is generally considered non-selective for connexin subtypes, some studies indicate a degree of selectivity in its action. physiology.orgnih.gov
Beyond its impact on gap junctions, meclofenamic acid directly inhibits certain voltage-gated potassium (K+) channels. Patch-clamp studies have revealed that it inhibits the human neuronal voltage-gated potassium channel hKv2.1 in a concentration-dependent fashion. nih.govbohrium.com This inhibition is rapid and reversible upon removal of the compound. nih.gov Notably, kinetic analyses show that meclofenamic acid does not alter the activation or deactivation timing of the channel, and its inhibitory effect is not dependent on voltage, suggesting a direct interaction with the channel protein itself. nih.gov It is a more potent inhibitor of hKv2.1 compared to another neuronal potassium channel, hKv1.1. nih.gov
Table 1: Inhibition of hKv Channels by Meclofenamic Acid
| Channel | IC₅₀ (µM) | Reference |
|---|---|---|
| hKv2.1 | 56.0 | medchemexpress.comnih.gov |
Inhibition of FTO Demethylation Activity
A key molecular action of meclofenamic acid is its function as a highly selective inhibitor of the fat mass and obesity-associated (FTO) protein. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com The FTO enzyme is a demethylase that removes N6-methyladenosine (m6A) modifications from messenger RNA (mRNA). nih.govahajournals.org The m6A modification is a critical epigenetic marker that plays a significant role in regulating gene expression. nih.gov
Table 2: FTO Inhibition by Meclofenamic Acid
| Target Substrate | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| ssDNA | 17.4 | Competition with substrate binding | researchgate.net |
| ssRNA | 8 | Not specified | nih.gov |
Interactions with Nuclear Receptors
The pharmacological actions of meclofenamic acid also include interactions with certain nuclear receptors. The most extensively studied of these is its interaction with prostaglandin receptors. Research has shown that meclofenamic acid can compete for binding at the prostaglandin receptor site. nih.govdrugbank.com Specifically, in human myometrium tissue, it reversibly inhibits the binding of prostaglandin E2 (PGE2) to its high-affinity receptors in a dose-dependent manner. nih.gov The primary mechanism is competitive inhibition, although at higher concentrations, a non-competitive effect resulting in a loss of receptor sites has been noted. nih.gov This receptor antagonism is functionally significant, as it also inhibits the PGE2-stimulated activation of adenylyl cyclase, thereby reducing the synthesis of cyclic AMP. nih.gov
While its effects on prostaglandin receptors are well-characterized, direct interactions with other nuclear receptors involved in drug metabolism, such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), or Farnesoid X Receptor (FXR), are not as clearly defined in scientific literature. nih.gov
Table 3: Inhibition of Prostaglandin E₂ Receptor by Meclofenamic Acid in Human Myometrium
| Parameter | Value | Reference |
|---|---|---|
| Inhibition Constant (Ki) for [³H]PGE₂ binding | 11 µM | nih.gov |
Modulation of TRPM4 Ion Channels
Meclofenamic acid has been identified as a potent antagonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. nih.gov TRPM4 is a calcium-activated, non-selective cation channel that allows the passage of monovalent cations like sodium (Na+) and potassium (K+), but not divalent cations like calcium (Ca²+). nih.gov Activation of TRPM4 by intracellular calcium results in membrane depolarization. nih.gov
In cardiac electrophysiology, the TRPM4 channel is implicated in pathological conditions involving cellular calcium overload, which can precipitate delayed afterdepolarizations and trigger cardiac arrhythmias. nih.govoup.com Studies have demonstrated that meclofenamic acid effectively inhibits the background electrical current induced by Ca²+ overload in ventricular cardiomyocytes. nih.gov This inhibitory effect on TRPM4 has been shown to suppress arrhythmias associated with catecholaminergic polymorphic ventricular tachycardia in animal models, highlighting TRPM4 as a potential therapeutic target. nih.govoup.com A compound screening identified meclofenamate as a potent antagonist, with a 10 µM concentration being sufficient to inhibit the detrimental background current in heart cells. nih.gov
Preclinical Pharmacological Investigations of Meclofenamic Acid
In Vitro Pharmacological Characterization
In vitro studies are fundamental in characterizing the direct molecular interactions of a compound. For meclofenamic acid, these have primarily focused on its effects on key enzymes and receptors involved in the inflammatory cascade.
Meclofenamic acid's primary mechanism of action is the inhibition of enzymes involved in the arachidonic acid cascade. nih.gov It is recognized as a non-steroidal anti-inflammatory drug (NSAID) that acts as a cyclooxygenase (COX) inhibitor, thereby preventing the synthesis of prostaglandins (B1171923). wikipedia.orgtg.org.au
Research has established that meclofenamic acid inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms, classifying it as a non-selective COX inhibitor. wikipedia.orgnih.gov The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins that mediate pain, inflammation, and fever. tg.org.au Kinetic studies have shown that while it is a potent inhibitor of both isoforms, some derivatives of meclofenamic acid can be chemically modified to become highly selective COX-2 inhibitors. nih.gov For instance, converting the carboxylate moiety of meclofenamic acid into amide derivatives can generate potent and selective COX-2 inhibitors. nih.gov
Furthermore, meclofenamic acid is considered a "dual inhibitor" because it also inhibits the lipoxygenase (LOX) pathway. nih.govdrugbank.comnih.gov It has been shown to inhibit 5-lipoxygenase (5-LOX) and 15-lipoxygenase, which are enzymes that produce leukotrienes and other inflammatory mediators from arachidonic acid. nih.govdrugbank.comnih.gov Specifically, it inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in human leukocytes. drugbank.comnih.govmedchemexpress.com In comparative studies, meclofenamate sodium was found to be a more potent inhibitor of PGE2 formation in bovine seminal vesicles than ibuprofen (B1674241), naproxen (B1676952), and benoxaprofen. drugbank.com
The inhibitory action on both COX and LOX pathways suggests a broad-spectrum anti-inflammatory effect by targeting multiple arms of the arachidonic acid cascade. nih.govdrugbank.com
| Enzyme Target | Inhibitory Action | Selectivity | Research Findings |
| Cyclooxygenase-1 (COX-1) | Inhibition | Non-selective | Prevents prostaglandin synthesis. tg.org.auwikipedia.org |
| Cyclooxygenase-2 (COX-2) | Inhibition | Non-selective | Prevents prostaglandin synthesis; amide derivatives show selectivity. wikipedia.orgnih.gov |
| 5-Lipoxygenase (5-LOX) | Inhibition | Dual Inhibitor | Inhibits the formation of 5-HETE and LTB4. nih.govdrugbank.comdrugbank.com |
| 15-Lipoxygenase | Inhibition | Dual Inhibitor | Inhibits lipoxygenase activity. nih.gov |
Beyond enzyme inhibition, meclofenamic acid has been found to interact directly with certain receptors, which may contribute to its pharmacological activity. nih.gov Studies have demonstrated that meclofenamic acid can compete for binding at prostaglandin receptor sites. drugbank.comnih.govnih.govhmdb.ca
Specifically, investigations using human myometrium membranes revealed that meclofenamate inhibits the binding of prostaglandin E2 (PGE2) to its high-affinity receptors in a dose-dependent and reversible manner. nih.govbioscientifica.com The mechanism of this inhibition is primarily competitive at lower concentrations, although at higher doses, a non-competitive component leading to a loss of PGE receptor sites has been observed. nih.govbioscientifica.com This direct antagonism of prostaglandin receptors provides an additional mechanism for its anti-inflammatory effects, independent of its role as a prostaglandin synthesis inhibitor. nih.govnih.gov
Additionally, some NSAIDs, including meclofenamic acid, have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. nih.gov PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov While the exact nature of the interaction is complex, the binding of NSAIDs to PPARγ can modulate its activity, suggesting a potential role in the anti-inflammatory properties of these drugs that extends beyond the inhibition of arachidonic acid metabolism. nih.gov
| Receptor Target | Binding Action | Mechanism | Implication |
| Prostaglandin E2 (PGE2) Receptor | Antagonist | Competitive inhibition at low doses, non-competitive at high doses. nih.govbioscientifica.com | Directly blocks prostaglandin action, supplementing the effect of synthesis inhibition. nih.gov |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand Binding | Modulates receptor activity. nih.gov | Potential alternative anti-inflammatory pathway. nih.gov |
Animal Models for Mechanistic Elucidation
Laboratory animal models have been indispensable for observing the integrated physiological effects of meclofenamic acid and for elucidating the mechanisms behind its anti-inflammatory, analgesic, and antipyretic properties. nih.gov
The anti-inflammatory activity of meclofenamic acid has been demonstrated in various animal models of inflammation. nih.govnih.gov A commonly used model is the carrageenan-induced paw edema in rats, which mimics the exudative phase of acute inflammation. mdpi.com In such models, meclofenamic acid effectively reduces swelling, an effect attributed to its potent inhibition of prostaglandin synthesis. tg.org.aunih.gov The mechanism involves blocking the cyclooxygenase pathway, which is activated by the inflammatory stimulus (carrageenan) and is responsible for producing prostaglandins that cause vasodilation and increased vascular permeability. tg.org.aumdpi.com Its ability to also inhibit the lipoxygenase pathway may contribute to its efficacy by reducing the production of leukotrienes, which are also key mediators in the inflammatory process. nih.gov
Meclofenamic acid exhibits significant analgesic activity in animal models of pain. nih.govnih.gov These models often involve inducing a painful stimulus, such as through chemical irritants like formalin or by creating an inflammatory state that leads to hyperalgesia (increased sensitivity to pain). mdpi.com The analgesic effect of meclofenamic acid is closely linked to its anti-inflammatory properties. nih.gov By inhibiting the production of prostaglandins at the site of injury or inflammation, it reduces the sensitization of peripheral nociceptors (pain-sensing nerve endings) to painful stimuli. tg.org.au Prostaglandins are known to lower the activation threshold of these sensory neurons, so their inhibition leads to a reduction in pain signaling. tg.org.au Some research also suggests that the analgesic action of NSAIDs may involve central nervous system mechanisms, potentially by blocking the release of other pain mediators like substance P. nih.gov
The fever-reducing (antipyretic) properties of meclofenamic acid have also been confirmed in animal models where fever is induced, typically by injecting pyrogenic substances. nih.govnih.gov The underlying mechanism is the inhibition of prostaglandin synthesis within the central nervous system, specifically in the hypothalamus, which acts as the body's thermostat. tg.org.au During a fever, pyrogens stimulate the production of prostaglandin E2 in the hypothalamus, which elevates the thermoregulatory set point. By blocking COX enzymes in the brain, meclofenamic acid prevents this rise in PGE2, allowing the body's temperature to return to its normal set point. tg.org.aunih.gov
Antigranulation Activities in Animal Models
While meclofenamic acid is characterized as a non-steroidal anti-inflammatory agent with antigranulation activities, specific preclinical studies in animal models that extensively detail and quantify this particular effect are not widely available in the public domain based on current literature searches. nih.govresearchgate.net The anti-inflammatory properties of meclofenamic acid, which are well-documented, are believed to contribute to its ability to modulate tissue responses that involve granulation. dovepress.com The mechanism is thought to be largely due to the inhibition of prostaglandin synthesis. dovepress.com
Comparative Pharmacological Profiling with Other Non-Steroidal Anti-Inflammatory Agents (preclinical)
Preclinical studies have been conducted to compare the pharmacological effects of meclofenamic acid with other non-steroidal anti-inflammatory drugs (NSAIDs), revealing a distinct profile for the compound.
A study in a mouse model of non-alcoholic fatty liver disease (NAFLD) and atherosclerosis compared the effects of meclofenamic acid with other fenamates (mefenamic acid and flufenamic acid) and acetylsalicylic acid (aspirin). nih.gov In this model, all the tested NSAIDs, including meclofenamic acid, significantly reduced hepatic inflammation, an effect attributed to their cyclooxygenase-2 (COX-2) inhibitory potential. nih.gov Meclofenamic acid is noted to be a very potent COX-2 inhibitor, even more so than other fenamates. nih.gov However, in this particular study, it was observed to have the least effect in reducing steatosis (fat accumulation in the liver) and atherosclerosis compared to the other tested drugs. nih.gov Aspirin (B1665792), in this study, was found to be the most beneficial, as it simultaneously reduced steatosis, atherosclerosis, and serum cholesterol levels. nih.gov
Below is a data table summarizing the comparative effects of these NSAIDs on hepatic and aortic parameters in the preclinical mouse model.
| Drug | Reduction in Hepatic Steatosis | Reduction in Aortic Lesions |
| Meclofenamic Acid | No significant reduction | No statistically significant reduction |
| Mefenamic Acid | Significant reduction in macrovesicular fat | Statistically significant reduction in abdominal aorta |
| Flufenamic Acid | No significant reduction | Statistically significant reduction in thoracic and abdominal aorta |
| Aspirin | Significant reduction | Statistically significant reduction in abdominal aorta |
This table is based on findings from a preclinical study in a mouse model of NAFLD and atherosclerosis. nih.gov
Another comparative study investigated the effects of meclofenamic acid and naproxen on cardiac cells. The findings from this research are detailed in the table below.
| Feature | Meclofenamic Acid | Naproxen |
| Proteasome Activity | Significantly inhibited | No significant inhibition |
| Cardiac Cell Viability | Reduced | No reduction |
| Reactive Oxygen Species (ROS) Production | Increased | Increased (at a lower rate than meclofenamic acid) |
| Mitochondrial Membrane Potential | Impaired | Not impaired |
| Mitochondrial Complex Inhibition | Inhibited Complexes I and III | Inhibited Complex I |
This table summarizes the differential effects of meclofenamic acid and naproxen on cardiac cells in a preclinical setting.
In terms of its primary mechanism of action, meclofenamic acid, like other traditional NSAIDs, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.gov However, it demonstrates a preference for COX-2 inhibition. researchgate.net
Preclinical Pharmacokinetics and Metabolism of Meclofenamic Acid
Absorption Dynamics in Preclinical Models
In preclinical studies, the absorption of meclofenamic acid varies depending on the species and the chemical form administered. In horses, following oral administration, absorption was identified as the rate-limiting step in the pharmacokinetic process, a phenomenon known as "flip-flop" kinetics. nih.govnih.gov This indicates that the rate of absorption from the gastrointestinal tract is slower than the rate of elimination. nih.gov A study in Standardbred horses reported a mean absorption time of 4.3 hours. nih.gov
Studies in sheep have shown that the chemical form of the drug significantly alters its absorption. nih.gov When administered orally, the sodium salt (sodium meclofenamate) was absorbed more rapidly, with an absorption half-life of approximately 15 minutes, compared to the acid form, which had an absorption half-life of about 61 minutes. nih.gov However, the bioavailability was higher for the acid form (65.1%) than for the sodium salt (48.6%) in this model. nih.gov
In pre-ruminant calves, intramuscular administration resulted in rapid absorption, with maximum plasma concentrations (Cmax) achieved in approximately 45 minutes and a bioavailability of 61%. scielo.brscielo.br
Table 1: Selected Pharmacokinetic Parameters of Meclofenamic Acid in Preclinical Models
| Species | Administration Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Horse | Intravenous (IV) | Elimination Half-Life (t½) | 0.9 - 1.4 h | nih.govnih.gov |
| Horse | Oral | Mean Absorption Time | 4.3 h | nih.gov |
| Sheep | Oral (Sodium Salt) | Absorption Half-Life | ~15 min | nih.gov |
| Sheep | Oral (Acid Form) | Absorption Half-Life | ~61 min | nih.gov |
| Pre-ruminant Calf | Intramuscular (IM) | Time to Cmax (Tmax) | 45 min | scielo.br |
Distribution Characteristics in Preclinical Models
Once absorbed, meclofenamic acid is extensively bound to plasma proteins, with studies indicating a binding percentage greater than 99% over a wide range of concentrations. drugbank.come-lactancia.org This high degree of protein binding limits the distribution of the drug into tissues.
The apparent volume of distribution (Vd), a measure of the extent to which a drug distributes throughout the body, has been determined in several animal models. In horses, the Vd was found to be relatively low, ranging from 0.128 to 0.14 L/kg after intravenous administration. nih.govnih.gov Similarly, in pre-ruminant calves, the Vd after intravenous administration was moderate at 0.72 L/kg. scielo.br A low volume of distribution is consistent with high plasma protein binding, suggesting that the drug is primarily confined to the bloodstream and extracellular fluid. However, it has been suggested that extensive tissue binding may also occur. scielo.br
Table 2: Volume of Distribution (Vd) of Meclofenamic Acid in Preclinical Models
| Species | Administration Route | Volume of Distribution (Vd) | Reference |
|---|---|---|---|
| Horse | Intravenous (IV) | 0.128 - 0.14 L/kg | nih.govnih.gov |
| Pre-ruminant Calf | Intravenous (IV) | 0.72 L/kg | scielo.br |
Biotransformation Pathways
Meclofenamic acid undergoes extensive hepatic metabolism in preclinical models. drugbank.comnih.gov The biotransformation processes for fenamates, the class of drugs to which meclofenamic acid belongs, primarily involve hydroxylation and subsequent glucuronidation. nih.gov
The main metabolic pathway for meclofenamic acid is oxidation. drugbank.comnih.gov More recent computational and experimental studies have also identified bioactivation pathways that lead to the formation of reactive quinone-species metabolites. nih.gov These pathways involve the metabolic oxidation of both the 2,4-dichloromethylbenzene and the benzoic acid functional groups of the molecule. nih.gov
Several metabolites of meclofenamic acid have been identified. The principal metabolite is an active compound known as Metabolite I, which is the 3-hydroxymethyl derivative of meclofenamic acid. drugbank.comnih.gove-lactancia.org In addition to Metabolite I, at least six other minor and less well-characterized metabolites have been noted. drugbank.comnih.gov In horses, two monohydroxylated metabolites have been isolated from urine. nih.govnih.gov These metabolites were found to have longer elimination half-lives (3.0 and 3.4 hours) than the parent drug. nih.gov
Modeling studies have predicted the formation of various reactive quinone-species metabolites, which are subsequently trapped by glutathione. nih.govresearchgate.net Characterization of these adducts has led to the identification of several bioactivation products. nih.gov
Table 3: Identified Metabolites of Meclofenamic Acid
| Metabolite Name/Type | Description | Species Found/Predicted | Reference |
|---|---|---|---|
| Metabolite I | 3-hydroxymethyl meclofenamic acid (active) | General/Multiple | drugbank.comnih.gove-lactancia.org |
| Monohydroxylated metabolites | Two distinct hydroxylated forms | Horse | nih.govnih.gov |
| Monohydroxy para-quinone-imine | Reactive metabolite | Predicted/Experimental | nih.gov |
| Dechloro-ortho-quinone-imine | Reactive metabolite | Predicted/Experimental | nih.gov |
Conjugation is a major step in the metabolism and elimination of meclofenamic acid and its metabolites. As part of the fenamate class, meclofenamic acid and its hydroxylated metabolites undergo glucuronidation, a process where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion. nih.govwikipedia.org It is estimated that 8% to 35% of a dose is excreted in the urine as conjugated forms of meclofenamic acid and its primary active metabolite, Metabolite I. e-lactancia.org
Studies on related fenamates indicate that specific UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A9 and UGT2B7, are involved in this process in the kidney. nih.gov Another key conjugation reaction involves glutathione. nih.govresearchgate.net Reactive quinone-species metabolites of meclofenamic acid can be trapped by glutathione, forming stable adducts that can be characterized. nih.govresearchgate.net This process is a detoxification pathway for reactive intermediates.
Excretion Pathways in Preclinical Systems
The elimination of meclofenamic acid and its metabolites from the body occurs through both renal and fecal pathways. nih.gov Approximately 70% of an administered dose is excreted via the kidneys in the urine. e-lactancia.org This urinary excretion consists predominantly of conjugated species of the parent drug and Metabolite I, along with other minor metabolites. drugbank.come-lactancia.org
The remaining 30% of the dose is eliminated in the feces. nih.gov This fecal elimination is understood to occur through biliary excretion. nih.govscielo.br The process of enterohepatic shunting, where drug metabolites are excreted in the bile into the intestine and then reabsorbed back into circulation, has been demonstrated for fenamates in preclinical models such as dogs and monkeys. scielo.br
Plasma Protein Binding Dynamics (in vitro/preclinical)
Meclofenamic acid exhibits a very high affinity for plasma proteins. In vitro and preclinical studies have consistently demonstrated that it is extensively bound, a characteristic that significantly influences its pharmacokinetic profile. Over a wide range of drug concentrations, meclofenamic acid is more than 99% bound to plasma proteins. drugbank.come-lactancia.org This high degree of binding means that only a small fraction of the drug is free in the circulation to exert its pharmacological effects and to be distributed to tissues or eliminated from the body.
The primary protein to which acidic drugs like meclofenamic acid bind is albumin. pharmacylibrary.com Studies on the related compound mefenamic acid have identified that it chiefly binds to albumin, with two established monotypic binding sites on the albumin molecule. nih.gov The binding is reversible and involves weak bonds, such as ionic and van der Waals forces. pharmacylibrary.com This reversible binding allows the protein-drug complex to act as a circulating reservoir; as free drug leaves the circulation, more is dissociated from the protein to maintain equilibrium. pharmacylibrary.com
The strong binding affinity of meclofenamic acid also makes it susceptible to displacement by other substances that compete for the same binding sites on plasma proteins. pharmacylibrary.com Research has identified several drugs that can displace fenamates from their protein binding sites. pharmacylibrary.com Such displacement can increase the concentration of free, unbound meclofenamic acid, which could alter its effects and clearance.
The pharmacokinetic consequences of this extensive protein binding are significant. The protein-bound fraction of a drug is not available for glomerular filtration or metabolism, which can delay its excretion and prolong its elimination half-life. pharmacylibrary.com Preclinical studies in animal models have provided data on the volume of distribution (Vd), a parameter influenced by protein binding. In horses, the Vd for meclofenamic acid was found to be low, at approximately 0.14 L/kg, which is consistent with a drug that is largely confined to the vascular space due to high plasma protein binding. nih.govnih.gov In pre-ruminant calves, the apparent volume of distribution after intravenous administration was moderate (0.72 L/kg). scielo.br
Table 1: In Vitro Plasma Protein Binding Characteristics of Fenamates
Parameter Finding Source Extent of Binding (Meclofenamic Acid) > 99% [1, 14] Primary Binding Protein Albumin Binding Sites on Albumin (Mefenamic Acid*) Two monotypic sites e-lactancia.org Association Constant (Mefenamic Acid*) ~ (1.23-1.68) x 105 M-1 e-lactancia.org
*Data from the closely related compound mefenamic acid, as specific data for meclofenamic acid is limited.
Table 2: Examples of Drugs Causing Displacement of Fenamates from Plasma Proteins in Preclinical Studies
Displacing Drug Source Clofibrate Ethacrynic acid Nalidixic acid Oxyphenbutazone Phenylbutazone Piroxicam [12, 15]
Chemical Synthesis and Derivatization of Meclofenamic Acid
Synthetic Routes and Methodologies
The synthesis of meclofenamic acid typically involves condensation reactions between a substituted anthranilic acid precursor or a halogenated benzoic acid derivative and a substituted aniline (B41778). One reported method involves the reaction of the potassium salt of 2-bromobenzoic acid with 2,6-dichloro-3-methylaniline. This reaction is carried out in the presence of copper(II) bromide and a mixture of N-ethylmorpholine and diglyme. sciepub.com
Another synthetic approach mentioned is the Ulmann condensation, which involves the reaction of o-iodobenzoic acid with 2,6-dichloro-m-toluidine in the presence of copper-bronze. This reaction yields meclofenamic acid, which can then be neutralized with an equimolar proportion of sodium hydroxide (B78521) to produce meclofenamate sodium. sciepub.com
A more recent method describes the synthesis starting from o-chloro-benzoic acid as a raw material. google.com This involves salifying o-chloro-benzoic acid in a non-proton polar solvent in the presence of an acid-binding agent to obtain o-chloro-benzoate. Subsequently, a condensation reaction is performed between the o-chloro-benzoate and 2,3-dimethylaniline (B142581) (note: this source mentions 2,3-dimethylaniline, which is a precursor for mefenamic acid, a closely related fenamate, rather than meclofenamic acid; however, the general reaction type is relevant) using metal manganese powder or manganese salt as a catalyst under the action of a dehydrating agent, followed by acidification to obtain the meclofenamic acid. google.com Traditional methods involving condensation in water between o-chloro-benzoic acid sodium and 2,3-dimethyl aniline were noted to have lower product yield and higher production costs. google.comgoogle.com
Optimization of Synthetic Pathways
Efforts to optimize the synthesis of meclofenamic acid have focused on improving reaction yield, product purity, and reducing production costs. Compared to traditional aqueous condensation methods, newer techniques, such as those utilizing specific catalysts and solvent systems, have aimed for higher target product yields and simpler process procedures. google.comgoogle.com For instance, a method starting from o-chloro-benzoic acid using a manganese catalyst in an aprotic polar solvent is reported to offer advantages in terms of high reaction yield, high product quality, and low production cost, addressing issues of lower yield and deep product color encountered in existing methods. google.com
Optimization studies can also extend to the crystallization process, which is crucial for obtaining the final product with desired physical properties like size, shape, and polymorphic form. Techniques such as Population Balance Modelling have been used to predict and optimize kinetic parameters for crystallization, for example, in the case of mefenamic acid crystallization from ethyl acetate. scirp.org
Derivatization for Structure-Activity Relationship (SAR) Studies
Derivatization of meclofenamic acid has been extensively explored to understand the relationship between its chemical structure and biological activity, particularly concerning its interaction with cyclooxygenase enzymes and the potential to mitigate gastrointestinal side effects associated with traditional NSAIDs. nih.govresearchgate.netresearchgate.net A key strategy in SAR studies has involved modifying the carboxylic acid moiety of meclofenamic acid. nih.govresearchgate.netresearchgate.netnih.govacs.orgcrpsonline.comipinnovative.com
Meclofenamic acid is considered a nonselective inhibitor of COX isoforms. nih.gov Derivatization of the carboxylate group, through esterification or amidation, has been shown to generate derivatives with altered COX inhibitory profiles, including the generation of potent and selective COX-2 inhibitors. nih.govresearchgate.netresearchgate.netacs.org This approach exploits the biochemical differences between COX-1 and COX-2 enzymes. nih.govresearchgate.netacs.org
Beyond COX inhibition, derivatization has also been pursued to explore other therapeutic targets and improve physicochemical properties. This includes the synthesis of metal complexes of meclofenamic acid, which have been evaluated for antiproliferative activity. tandfonline.comlookchem.comnih.gov Additionally, prodrug strategies, such as the formation of ester prodrugs, have been investigated to improve solubility and absorption and potentially reduce gastrointestinal toxicity. crpsonline.comipinnovative.comijpsm.com Linking meclofenamic acid to other compounds, like quercetin, to create mutual prodrugs with enhanced activity has also been explored. science-line.com
Synthesis of Novel Analogs
The synthesis of novel analogs of meclofenamic acid involves introducing various chemical modifications to the parent structure. A prominent example is the synthesis of amide derivatives by neutralizing the carboxylate moiety. nih.govresearchgate.netresearchgate.net These amide derivatives have shown promise as selective COX-2 inhibitors. nih.govresearchgate.netresearchgate.net For instance, the amide derivative with an N-4-methoxybenzyl moiety demonstrated improved anti-inflammatory potential compared to meclofenamic acid in in vivo studies. researchgate.net
Ester prodrugs represent another class of synthesized analogs, where the carboxylic acid group is esterified to enhance properties like lipophilicity, which can influence absorption and distribution. crpsonline.comipinnovative.comijpsm.com
Metal complexes of meclofenamic acid with various metals, such as manganese(II), copper(II), zinc(II), and cadmium(II), have been synthesized and characterized. tandfonline.comlookchem.comnih.gov These complexes represent novel meclofenamic acid analogs with different coordination geometries and potentially distinct biological activities. tandfonline.comlookchem.com
Furthermore, the synthesis of analogs incorporating different heterocyclic moieties, such as the 4-thiazolidinone (B1220212) ring, has been reported as part of SAR studies to develop new NSAIDs with improved efficacy and reduced side effects. samipubco.com
Rational Design of Derivatives
Rational design of meclofenamic acid derivatives is guided by the understanding of its mechanism of action and the structural features of its biological targets. The differential binding sites and channel shapes of COX-1 and COX-2 enzymes have been exploited in the rational design of selective inhibitors. researchgate.net By modifying the carboxylate group, researchers aimed to create derivatives that would preferentially interact with the larger active site of COX-2 while avoiding the narrower channel of COX-1. nih.govresearchgate.netacs.org
Computational methods, such as molecular docking, play a significant role in the rational design process. samipubco.comunair.ac.id These tools allow researchers to predict the binding modes and affinities of designed analogs with target enzymes like COX-1 and COX-2, guiding the synthesis of compounds with desired inhibitory profiles. samipubco.com
Rational design is also applied in the development of prodrugs, where the chemical linkage and the carrier molecule are chosen to improve specific pharmacokinetic or pharmacodynamic properties, such as solubility, stability, or reduced gastrointestinal irritation. crpsonline.comipinnovative.com The design of mutual prodrugs aims to combine the therapeutic benefits of meclofenamic acid with another drug, potentially leading to synergistic effects and reduced side effects. ipinnovative.comijpsm.com
Beyond its role as an NSAID, meclofenamic acid has also served as a starting point for the rational design of inhibitors for other enzymes, such as the m6A RNA demethylase FTO, based on its identified inhibitory activity against FTO. nih.govacs.org
Analytical Methodologies for Meclofenamic Acid Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are widely used for the separation and quantification of meclofenamic acid, often coupled with various detectors.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a prominent technique for the analysis of meclofenamic acid due to its versatility and ability to handle complex samples. Numerous reversed-phase HPLC methods have been developed and validated for the determination of meclofenamic acid in bulk drug, pharmaceutical formulations, and biological fluids journaljpri.comresearchgate.nettsijournals.comresearchgate.netnih.goviajpr.comrjptonline.orgajrconline.org.
Typical HPLC methods for meclofenamic acid often utilize reversed-phase columns, such as C8 or C18 stationary phases nih.govrjptonline.orgajrconline.org. Mobile phases commonly consist of mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with water, often acidified with agents such as formic acid or phosphoric acid to optimize chromatographic separation tsijournals.comresearchgate.netrjptonline.orgsielc.com. Detection is frequently achieved using UV-Visible detectors, typically monitoring at wavelengths around 275-288 nm, where meclofenamic acid exhibits significant absorbance tsijournals.comresearchgate.netnih.goviajpr.comajrconline.org.
Several studies have reported specific HPLC parameters and performance characteristics. For instance, one validated method for mefenamic acid (a related fenamate) in tablets used a Chromolith RP-18e column (100 mm x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in deionized water and 100% acetonitrile. This method achieved a retention time of 3.9 min and demonstrated linearity over a range of 5-250 mg/L with a determination coefficient (R²) of 0.9995. Recoveries ranged from 99% to 108% tsijournals.comresearchgate.net. Another RP-HPLC method for mefenamic acid in human serum employed a C8 column with an acetonitrile-water (50:50, v/v, pH 3) mobile phase, achieving a limit of quantitation of 25 ng/mL at 280 nm and linearity from 25-2000 ng/mL with an R² of 0.998. The mean recovery was reported as 110% nih.gov.
HPLC methods are also developed for the determination of mefenamic acid in tablet formulations using simple mobile phases like acetonitrile and double distilled water, offering sensitivity and shorter analysis times rjptonline.org. A method using a BDS Hypersil C18 column (4.6mm x 250mm) with acetonitrile: double distilled water (80:20 v/v) as the mobile phase reported a retention factor of 1.619 min rjptonline.org. Another RP-HPLC method for mefenamic acid in bulk and tablet formulations used a C8 column with acetonitrile: water as the mobile phase, resulting in a mefenamic acid peak elution at 3.133 min. This method showed linearity from 10-90 µg/ml with an R² of 0.99965 and had a limit of quantitation of 0.9508 µg/ml at 288 nm ajrconline.org.
These examples highlight the adaptability of HPLC for quantifying meclofenamic acid in various sample types with good accuracy and precision.
Gas Chromatography (GC) Applications
Gas chromatography is another technique utilized for the analysis of meclofenamic acid, particularly when coupled with sensitive detectors like flame ionization detection (FID) or mass spectrometry (MS) turkjps.orgspringernature.comresearchgate.netnih.gov. Due to its relatively low volatility, meclofenamic acid often requires derivatization before GC analysis to enhance its thermal stability and improve peak shape turkjps.orgspringernature.comnih.gov.
A reliable GC method with FID has been developed for the determination of mefenamic acid (and other NSAIDs) after derivatization with ethyl chloroformate. turkjps.orgresearchgate.net. Using a DB-1 column (30 m × 0.32 mm id), the method involved a temperature program starting at 150 °C for 3 min, followed by a ramp of 20 °C/min up to 280 °C with a 5 min hold, for a total run time of 13.2 min. The nitrogen flow rate was 2.5 mL/min. This method achieved a limit of detection of 0.4 µg/mL and a limit of quantification of 1.2 µg/mL for mefenamic acid turkjps.orgresearchgate.net.
GC-MS is also employed for the quantification and identification of meclofenamic acid. In one method for quantifying ibuprofen (B1674241) in blood, meclofenamic acid was used as an internal standard, involving extraction, drying, trimethylsilyl (B98337) derivatization, and analysis by GC-MS with selected ion monitoring springernature.com. GC-MS methods have also been developed and validated for the simultaneous determination of multiple NSAIDs, including meclofenamic acid, in biological matrices like equine urine for doping control. These methods often involve solid-phase extraction and derivatization before GC-MS analysis nih.gov.
Spectroscopic Approaches
Spectroscopic techniques provide valuable information for both the quantification and structural characterization of meclofenamic acid.
UV-Visible Spectrophotometry (Derivative Spectroscopy)
UV-Visible spectrophotometry is a simple, rapid, and economical method for the determination of meclofenamic acid, particularly in pharmaceutical preparations journaljpri.comresearchgate.netiajpr.comoaskpublishers.comhumanjournals.comijpsr.infoanalis.com.my. Meclofenamic acid exhibits maximum absorbance in the UV region, typically around 280-288 nm, depending on the solvent used iajpr.comoaskpublishers.comijpsr.info.
Quantitative analysis by UV-Vis spectrophotometry is based on Beer's law, where absorbance is directly proportional to concentration within a specific range. For mefenamic acid, Beer's law has been obeyed in ranges such as 2-25 µg/mL in methanolic hydrochloric acid solution, with a molar absorptivity of 0.79 × 10⁴ L.mol⁻¹.cm⁻¹. The method demonstrated good accuracy (average recovery of 100 ± 1.0%) and precision (RSD less than 1.5%) oaskpublishers.com. Another study using 0.1N NaOH as a solvent reported linearity in the range of 5-25 μg/ml at 285.0 nm iajpr.com. Simple UV spectrophotometric assays using water as a solvent have also been developed, with a wavelength maxima observed at 288 nm ijpsr.info.
Derivative spectrophotometry is a useful technique for the analysis of meclofenamic acid, especially in mixtures with other drugs or in complex matrices, as it can enhance resolution and eliminate interference tandfonline.comtandfonline.comnih.govptfarm.pl. This method involves calculating the first or second derivative of the absorbance spectrum, which can help to resolve overlapping peaks. First derivative spectrophotometry has been used for the simultaneous determination of mefenamic acid and paracetamol in pharmaceutical formulations, utilizing zero-crossing and graphical methods without the need for simultaneous equations tandfonline.comtandfonline.com. Derivative synchronous fluorescence spectrometry has also been applied for the analysis of binary mixtures of fenamates, including meclofenamic acid, in serum and pharmaceutical formulations nih.gov.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides highly sensitive and selective detection and is often coupled with chromatographic techniques (GC-MS and LC-MS) for the analysis of meclofenamic acid journaljpri.comresearchgate.netspringernature.comresearchgate.netrsc.orgscirp.orgnih.gov. MS can be used for both the quantification and identification of the compound based on its mass-to-charge ratio and fragmentation pattern.
LC-MS/MS is a powerful tool for the quantification of meclofenamic acid, particularly in biological samples where high sensitivity is required rsc.orgscirp.orgnih.gov. Methods using LC-MS/MS have been developed for the simultaneous analysis of multiple NSAIDs, including meclofenamic acid, in equine plasma for doping control scirp.org. These methods often employ electrospray ionization (ESI) in negative ion mode and utilize multiple reaction monitoring (MRM) for selective detection and quantification rsc.orgscirp.org. For example, a novel LC-TQ-MS/MS method for quantifying a related impurity in mefenamic acid utilized ESI in positive mode and MRM for detection rsc.org.
MS is also used in proteomics studies to investigate the effects of meclofenamic acid on cellular protein profiles researchgate.netnih.gov. Techniques like nHPLC coupled to LC-MS/MS have been used to identify differentially regulated proteins in meclofenamic acid-treated cells researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation and conformational analysis of meclofenamic acid nih.govuq.edu.aumdpi.comaip.orgresearchgate.netnih.gov. NMR provides detailed information about the arrangement of atoms within the molecule and their chemical environment.
¹H and ¹³C NMR spectra of meclofenamic acid have been assigned, and NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Enhancement (NOE) effects are analyzed to confirm its structure nih.govuq.edu.auresearchgate.netnih.gov. NMR spectroscopy can also provide insights into the solution dynamics and conformations of meclofenamic acid. Studies have shown that fenamate derivatives, including meclofenamic acid, can exist as monomer units with intramolecular hydrogen bonding at low concentrations, and form aggregates at higher concentrations uq.edu.au. Meclofenamic acid has been noted to have an additional intramolecular hydrogen bond compared to other fenamates like mefenamic and flufenamic acids, leading to a slightly different conformation uq.edu.au.
NMR spectroscopy is also used to study the interaction of meclofenamic acid with other materials, such as silica (B1680970) aerogels, and to investigate its conformational equilibrium in different environments mdpi.comaip.org. Solid-state NMR techniques like Magic Angle Spinning (MAS) NMR can be applied to study mefenamic acid in solid matrices mdpi.com. The correlation of experimental and calculated NMR chemical shifts can be used to determine preferred conformations in solution aip.org. NMR spectroscopy has also been used to characterize metal complexes of meclofenamic acid, providing structural information about the coordination environment researchgate.netnih.gov.
These spectroscopic methods, particularly when used in combination, offer comprehensive capabilities for the identification, quantification, and structural characterization of meclofenamic acid.
Electroanalytical Methods
Electroanalytical methods offer sensitive and rapid approaches for the detection and quantification of meclofenamic acid, often requiring minimal sample pretreatment. mdpi.comderpharmachemica.comwalshmedicalmedia.com These techniques typically involve studying the electrochemical behavior of meclofenamic acid at an electrode surface.
Research has explored the electrochemical oxidation of meclofenamic acid using techniques such as cyclic voltammetry, linear sweep voltammetry, and differential pulse voltammetry at a glassy carbon electrode. derpharmachemica.com These studies characterized the anodic peak and determined that the process is adsorption-controlled. derpharmachemica.com Differential pulse voltammetry, in particular, has been utilized for the quantitative determination of meclofenamic acid, demonstrating a linear relationship between peak current and concentration. derpharmachemica.com One study reported a linear response range of 8 x 10⁻⁵ to 2 x 10⁻³ M with a detection limit of 1.49 x 10⁻⁷ M for mefenamic acid using differential pulse voltammetry. derpharmachemica.com
Modified electrodes have also been developed to enhance the electrocatalytic activity and sensitivity for meclofenamic acid detection. For instance, an electrochemical biosensor based on rare earth manganites incorporated with carbon nanofiber hybrids (DMO/CNF) on a glassy carbon electrode has shown promise. mdpi.com This modified electrode exhibited high selectivity, excellent anti-interference properties, good stability, and reproducibility for mefenamic acid detection. mdpi.com Under optimized conditions, this DMO/CNF/GCE sensor demonstrated a wide linear range of 0.01–741 µM and a low limit of detection (LOD) of 0.009 µM. mdpi.com The enhanced performance was attributed to the synergetic interaction between DMO and CNF, providing a higher surface area and effective electron transport. mdpi.com Satisfactory recoveries were obtained when applying this sensor to human blood and tablet samples. mdpi.com
Another approach involved the use of a modified carbon nanotube electrode (MWCNTs-G/Ag electrode) for the electroanalysis of mefenamic acid in pharmaceutical formulations and spiked biological fluids. walshmedicalmedia.com This electrode showed efficient electrocatalytic behavior in the electrooxidation of meclofenamic acid, leading to a considerable improvement in its anodic peak current. walshmedicalmedia.com A good linear relationship was observed between the anodic peak current and meclofenamic acid concentration in the range of 50−2000 ng/mL, with limits of quantification and detection of 50 and 16 ng/mL, respectively. walshmedicalmedia.com
Sample Preparation and Extraction Protocols (e.g., Solid Phase Extraction)
Effective sample preparation and extraction protocols are crucial for isolating meclofenamic acid from complex matrices, such as biological fluids and pharmaceutical formulations, prior to analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose, offering advantages such as reduced solvent consumption, high chemical stability, and simplicity. nih.govnih.gov
SPE is based on the principle of distributing analytes between a liquid sample medium and a solid adsorbent material. nih.gov The sample is passed through the adsorbent, which retains the analytes of interest based on their affinity, and then the analytes are eluted using an appropriate solvent. nih.gov
Various SPE sorbents and protocols have been investigated for the extraction of meclofenamic acid. A novel polymer grafted to silica gel (PAID-GSG) has been synthesized and used as an adsorbent for the SPE of trace mefenamic acid in pharmaceutical and biological samples, followed by HPLC determination. nih.gov Factors affecting the extraction, such as pH, were investigated, and an optimum pH of 4.0 was determined for the sorption of meclofenamic acid. nih.gov The sorption capacity of the grafted adsorbent was found to be 7.0 mg/g. nih.gov This method demonstrated high recovery and was applicable to the extraction of meclofenamic acid from human plasma, urine, and pharmaceutical samples. nih.govbrieflands.com
Dispersive magnetic solid-phase extraction (DMSPE) is another sample preparation technique that has been explored. mdpi.com This method involves the use of magnetic nanoparticles as the solid phase, which can be easily separated from the sample matrix using a magnetic field. mdpi.com Different magnetic nanomaterials, such as Fe₃O₄ coated with various materials like polypyrrole (PPy), have been tested as extraction phases for analytes, including mefenamic acid. mdpi.com
For biological samples like plasma, deproteinization may be a necessary pre-treatment step before SPE to reduce matrix effects. brieflands.com This can involve mixing the plasma with an organic solvent like acetonitrile, followed by vortexing, centrifugation, and filtration. brieflands.com For urine samples, direct spiking with the analyte can be performed before the extraction procedure. brieflands.com
Validation of Analytical Methods for Research Applications
Validation of analytical methods is essential to ensure their reliability, accuracy, and precision for research applications, adhering to guidelines such as those provided by the International Council for Harmonisation (ICH). rjptonline.orgresearchgate.netjocpr.comtsijournals.com Key validation parameters include specificity, linearity, precision, accuracy, robustness, and sensitivity (limit of detection and limit of quantification). rjptonline.orgresearchgate.netjocpr.comtsijournals.comresearchgate.net
For chromatographic methods like HPLC, validation typically involves assessing parameters such as retention time, linearity across a defined concentration range, precision (intraday and interday variability), and accuracy (recovery studies). rjptonline.orgresearchgate.nettsijournals.comresearchgate.net For example, a validated RP-HPLC method for mefenamic acid estimation in tablets showed linearity over a concentration range of 8 ppm to 20 ppm with a good linear relationship (r² = 0.9989). rjptonline.org The method was found to be precise, accurate, sensitive, and robust, meeting ICH guidelines. rjptonline.org Another validated HPLC method for mefenamic acid tablets demonstrated linearity in the range of 5-250 mg/L with a determination coefficient (R²) of 0.9995 and recoveries between 99% and 108%. researchgate.nettsijournals.com Precision was confirmed by RSD values less than 5% for replicate analyses. researchgate.nettsijournals.com
Thin Layer Chromatography (TLC) methods coupled with densitometry have also been developed and validated for mefenamic acid analysis in tablets. jocpr.com A validated TLC-densitometry method showed satisfactory resolution with an Rf value of 0.55 ± 0.03. jocpr.com The method's accuracy and reliability were assessed through linearity (50-300 µg/mL), precision (intraday and interday RSD values less than 2%), and accuracy (recoveries around 100-102%). jocpr.com
Validation of electroanalytical methods also involves assessing parameters such as linear range, detection limit, selectivity, and reproducibility. mdpi.comderpharmachemica.com For instance, the developed electrochemical sensor using DMO/CNF/GCE was validated by demonstrating a wide linear range and a low LOD, along with satisfactory recoveries in real samples. mdpi.com
Validation studies ensure that the developed analytical methods are suitable for their intended purpose in research, providing reliable data for the quantification and characterization of meclofenamic acid in various matrices. rjptonline.orgresearchgate.netjocpr.comtsijournals.com
Computational and in Silico Studies of Meclofenamic Acid
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes and affinities of drugs like meclofenamic acid.
As a non-steroidal anti-inflammatory drug (NSAID), the primary targets of meclofenamic acid are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. researchgate.net Molecular docking studies have been extensively used to investigate its binding within the active sites of these enzymes. Classic NSAIDs, including meclofenamic acid, generally inhibit both COX isoforms. researchgate.net The search for more selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects, has driven many of these computational analyses. researchgate.netnih.gov
Docking studies reveal that meclofenamic acid and its derivatives typically bind within the cyclooxygenase channel of the enzyme. researchgate.net The carboxylate group of the fenamate scaffold is crucial for interaction, often forming hydrogen bonds with key residues such as Tyrosine-385 and Serine-530 at the apex of the channel. researchgate.net In some docking simulations of meclofenamic acid amide derivatives, hydrogen bonding with Arginine-120 and Tyrosine-355, along with hydrophobic interactions with several other residues (Valine-349, Leucine-352, Serine-353, Tyrosine-385, Tryptophan-387, Methionine-522, Valine-523, and Alanine-527), has been observed within the COX-2 active site. researchgate.net
In silico molecular docking studies on hybrid molecules have shown that meclofenamic acid demonstrates a notable binding pattern with the COX-2 enzyme. acs.org These computational approaches are often used as a foundational step before the synthesis and in vitro/in vivo testing of new, potentially more selective, COX-2 inhibitors derived from the meclofenamic acid scaffold. researchgate.netmdpi.com
Table 1: Key Amino Acid Residues in COX Enzymes Interacting with Meclofenamic Acid and its Derivatives in Docking Studies
| Interacting Residue | Type of Interaction | Reference Enzyme |
|---|---|---|
| Arg120 | Hydrogen Bond | COX-2 |
| Tyr355 | Hydrogen Bond | COX-2 |
| Tyr385 | Hydrogen Bond | COX-2 |
| Ser530 | Hydrogen Bond | COX-2 |
| Val349 | Hydrophobic | COX-2 |
| Leu352 | Hydrophobic | COX-2 |
| Trp387 | Hydrophobic | COX-2 |
| Ala527 | Hydrophobic | COX-2 |
Exploration of Novel Target Interactions (e.g., SARS-CoV-2 Macrodomain 3)
Beyond its well-established role as a COX inhibitor, computational studies have explored the potential for meclofenamic acid to interact with other novel biological targets. This is part of a broader drug repurposing effort, where existing drugs are screened for new therapeutic applications.
SARS-CoV-2 Proteins: In the context of the COVID-19 pandemic, in silico methods were employed to screen approved drugs for activity against SARS-CoV-2 targets. Molecular docking studies evaluated meclofenamic acid against the virus's main protease (Mpro or 3CLpro). nih.gov Furthermore, fragment screening campaigns, which involve both computational docking and crystallographic methods, have been used to identify molecules that bind to the Nsp3 macrodomain of SARS-CoV-2, a key protein involved in the viral replication process. vu.nlcapes.gov.br
Fat Mass and Obesity-Associated Protein (FTO): Mechanistic studies, including structural analysis, have identified meclofenamic acid as a selective inhibitor of the FTO protein, an m6A RNA demethylase. science.govmdpi.com It is understood to compete with the m6A-containing nucleic acid for binding to FTO. science.gov
Chikungunya Virus (CHIKV): Meclofenamic acid has been identified as an inhibitor of Chikungunya virus replication. researchgate.net In silico docking analyses suggest that it may interact with the CHIKV envelope protein, potentially interfering with viral entry into host cells. researchgate.netmdpi.com
Amyloid-Beta Fibrils: In the search for treatments for Alzheimer's disease, molecular docking has been used to examine the interaction between various NSAIDs, including meclofenamic acid, and amyloid-beta fibrils. sci-hub.box These studies aim to identify compounds that can inhibit the aggregation of amyloid-beta protein, a key pathological hallmark of the disease. sci-hub.box
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. They are used to complement molecular docking by assessing the stability of a predicted ligand-protein complex in a simulated physiological environment. mdpi.com
MD simulations have been applied to complexes of meclofenamic acid (or its derivatives) with various protein targets to validate docking poses and analyze the dynamics of the interaction. For instance, after docking derivatives of indomethacin (B1671933) and mefenamic acid into the COX-2 active site, MD simulations were performed to confirm that the ligand remains stably bound within the binding pocket throughout the simulation. mdpi.com Similarly, MD simulations were conducted on the docked complexes of top-ranked NSAIDs with the SARS-CoV-2 main protease to gain a deeper understanding of the binding affinity and stability in an explicit solvent model. nih.gov The stability of meclofenamic acid complexed with amyloid-beta fibrils has also been investigated using this technique. sci-hub.box
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
QSAR studies have been particularly valuable in the optimization of meclofenamic acid analogues to achieve greater selectivity for COX-2 over COX-1. nih.gov In one such study involving 21 derivatives of meclofenamic acid, sequential multiple linear regression analysis was used to develop statistically significant models for both COX-1 and COX-2 inhibition. nih.gov The results revealed that the Kier molecular flexibility index was a crucial descriptor for COX-2 inhibitory activity, suggesting that molecular flexibility is key to fitting into the slightly larger COX-2 active site. nih.govnih.gov Conversely, the number of hydrogen bond donor atoms was found to be important for COX-1 inhibitory activity. nih.gov These findings provide a rational basis for designing new derivatives with enhanced COX-2 selectivity. acs.orgnih.gov
Table 2: Key Molecular Descriptors from QSAR Studies of Meclofenamic Acid Analogues
| Descriptor | Importance | Associated Target |
|---|---|---|
| Kier Molecular Flexibility Index | Crucial for inhibitory activity | COX-2 |
| Number of Hydrogen Bond Donor Atoms | Important for inhibitory activity | COX-1 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.net This model can then be used as a 3D query in a virtual screening campaign to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net
These techniques are widely employed for target identification and lead compound refinement. researchgate.net Meclofenamic acid itself has been identified as a hit in screening campaigns for various biological targets. science.govresearchgate.net For example, it was identified as a selective inhibitor of the FTO protein through such methods. science.gov Computational tools like pharmacophore modeling and molecular docking are often used in tandem to predict ligand interactions and facilitate the discovery of novel inhibitors for a wide range of targets, from viral proteins to human enzymes. mdpi.comacs.org
In Silico ADME Prediction (preclinical, non-human focus)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's likely pharmacokinetic profile before costly synthesis and preclinical testing. acs.orgnih.gov
For derivatives of meclofenamic acid and other NSAIDs, various computational tools and servers are used to predict key ADME parameters. nih.gov These predictions focus on preclinical characteristics such as intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. researchgate.netcore.ac.uk For instance, models can predict human intestinal membrane permeability, which is a key factor in oral bioavailability. researchgate.net A favorable prediction, such as low permeability across the blood-brain barrier for a drug not targeting the central nervous system, can indicate a lower probability of certain side effects. researchgate.net These in silico ADME profiles help researchers prioritize which newly designed compounds should be advanced to experimental in vitro and in vivo studies. nih.gov
Target Identification and Validation (preclinical)
The primary mechanism of meclofenamic acid, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin (B15479496) synthesis. wikipedia.orgnih.gov However, preclinical research has identified several other molecular targets, suggesting a broader mechanism of action and opening avenues for new therapeutic applications. These novel targets have been identified through various in vitro and in vivo models.
Key preclinical targets identified for meclofenamic acid include:
Potassium Channels (KCNQ2/Q3): Studies have shown that meclofenamic acid acts as an opener for KCNQ2/Q3 heteromeric potassium channels. nih.gov These channels are crucial for regulating neuronal excitability. By enhancing the M-current in cultured cortical neurons, meclofenamic acid can reduce both spontaneous and evoked action potentials, indicating its potential to modulate neuronal activity. nih.gov
Fat Mass and Obesity-associated (FTO) Protein: Meclofenamic acid is recognized as a highly selective inhibitor of the FTO protein, an enzyme involved in the demethylation of nucleic acids. medchemexpress.com It competitively binds to the FTO protein, displacing the m(6)A-containing nucleic acid. medchemexpress.com This inhibitory action on FTO is a key area of investigation for its potential anticancer effects. nih.gov
Transient Receptor Potential Melastatin 4 (TRPM4): Research has identified meclofenamic acid as a blocker of TRPM4 ion channels. nih.gov This inhibition is believed to be a specific mechanism behind its anticonvulsant effects, as demonstrated in kainic acid-induced seizure models in mice. nih.gov
Gap Junctions: Meclofenamic acid also functions as a non-selective gap-junction blocker, which can interfere with intercellular communication. medchemexpress.com
These findings illustrate that meclofenamic acid is a multi-target compound, a characteristic that underpins its diverse pharmacological effects observed in preclinical settings.
| Preclinical Target | Mechanism of Action | Associated Potential Application | Key Research Finding | Reference |
| Cyclooxygenase (COX) | Inhibition of enzyme activity, preventing prostaglandin formation. | Anti-inflammatory | The foundational mechanism for its classification as an NSAID. | wikipedia.orgnih.gov |
| KCNQ2/Q3 Potassium Channels | Acts as a channel opener, enhancing M-current. | Anticonvulsant | Depresses cortical neuron activity in culture. | nih.gov |
| FTO Protein | Selective inhibitor, competes for nucleic acid binding. | Antineoplastic | Inhibits FTO demethylation in a dose-dependent manner. | medchemexpress.comnih.gov |
| TRPM4 Channel | Blocker of the ion channel. | Anticonvulsant | Reduces seizure severity in a TRPM4-dependent manner in mouse models. | nih.gov |
| Gap Junctions | Non-selective blocker. | Multiple (e.g., neurological) | Identified as a general property of the molecule. | medchemexpress.com |
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its therapeutic properties. patsnap.comnih.gov For a compound like meclofenamic acid, optimization strategies would focus on enhancing its efficacy for new indications, improving its selectivity for novel targets, and refining its pharmacokinetic profile. patsnap.com
General strategies applicable to optimizing a lead like meclofenamic acid include:
Structure-Based Drug Design: Using the known structures of targets like FTO or KCNQ2/Q3 channels, medicinal chemists can design derivatives of meclofenamic acid that have improved binding affinity and selectivity. patsnap.com This involves modifying functional groups on the molecule to enhance interactions with the target protein while minimizing interactions with off-targets like COX enzymes, potentially reducing side effects. patsnap.comnih.gov
Improving ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is crucial for its success. researchgate.net Optimization efforts would involve modifying the structure of meclofenamic acid to improve properties like metabolic stability or solubility, which can enhance bioavailability. patsnap.com
Structural Simplification: This strategy involves removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic properties. nih.gov For meclofenamic acid, this could mean creating simpler analogs that retain the key pharmacophore required for activity at a specific novel target but have a lower molecular weight or fewer reactive metabolites. nih.gov
Preclinical Candidate Selection
Following lead optimization, the goal is to select a single preclinical candidate to advance toward further development. This decision is based on a comprehensive evaluation of multiple factors to ensure the molecule has the highest probability of success. eurofinsdiscovery.com
The selection process for a candidate derived from meclofenamic acid would involve:
In Vivo Efficacy: The compound must demonstrate significant efficacy in robust animal models of the target disease, such as mouse models of epilepsy or cancer. eurofinsdiscovery.com For instance, an optimized analog would need to show superior tumor growth reduction or seizure protection compared to the original meclofenamic acid molecule. nih.govnih.gov
Pharmacology and PK/PD Profile: The candidate must have a suitable pharmacokinetic (PK) profile (how the body affects the drug) and pharmacodynamic (PD) profile (how the drug affects the body). eurofinsdiscovery.com This includes demonstrating adequate exposure in the target tissue and a clear relationship between the dose, concentration, and therapeutic effect.
Acceptable Safety Risk: Early toxicology and safety pharmacology studies are conducted to identify potential liabilities. The selected candidate should have an acceptable safety margin, meaning the dose required for efficacy is significantly lower than the dose that causes toxicity in preclinical studies. eurofinsdiscovery.com
Only a compound that successfully meets these stringent, multi-parameter criteria is selected to move forward into formal preclinical development and subsequent clinical trials. eurofinsdiscovery.com
Repurposing Potential of Meclofenamic Acid (based on novel mechanistic findings)
The discovery of novel targets for meclofenamic acid has prompted significant preclinical research into its potential for repurposing—using an existing drug for a new therapeutic indication.
Preclinical studies have provided evidence for the anticonvulsant properties of meclofenamic acid. Research demonstrates that it can depress the activity of cortical neurons and exhibits anticonvulsant activity in vivo. nih.gov The mechanisms are linked to its ability to act on specific ion channels. One key finding is its action as an opener of KCNQ2/Q3 potassium channels, which helps to hyperpolarize the resting membrane potential of neurons and reduce their hyperexcitability. nih.gov
More recent studies have highlighted its role as an inhibitor of the TRPM4 ion channel. nih.gov In a mouse model using kainic acid to induce seizures, pretreatment with meclofenamic acid significantly reduced the severity and duration of seizures. nih.gov This protective effect was absent in mice lacking the TRPM4 gene, strongly suggesting that the anticonvulsant effect is mediated through TRPM4 inhibition. nih.gov These findings position meclofenamic acid as a template for developing new treatments for conditions involving neuronal hyperexcitability, such as epilepsy. nih.gov
A substantial body of preclinical evidence supports the investigation of meclofenamic acid as an anticancer agent. nih.gov Its effects have been demonstrated across various cancer cell lines and in animal models.
Prostate Cancer: In vitro studies showed that meclofenamic acid is highly cytotoxic to both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells. nih.gov In a nude-mouse model with human PC3 tumors, treatment with meclofenamic acid significantly reduced tumor growth, prolonged survival, and led to complete tumor regression in 25% of the mice at a high dose. nih.gov Further histological analysis revealed that the treatment increased fibrosis and reduced cell proliferation (Ki-67 marker) and tumor vascularity in the cancer tissue. nih.gov
Cervical Cancer: When tested against a panel of anti-inflammatory drugs on uterine cervical cancer cell lines (HeLa, VIPA, INBL, SiHa), meclofenamic acid showed the most significant cytotoxicity. researchgate.net In both immunodeficient and immunocompetent mouse models of this cancer, meclofenamic acid administration markedly reduced tumor growth. researchgate.net
Mechanism in Cancer: The antineoplastic effects are linked to multiple mechanisms. Research shows meclofenamic acid can inhibit energy metabolism in cancer cells. nih.govplos.org Specifically, it has been found to suppress glycolysis and impair oxidative phosphorylation in various cancer cell lines. nih.gov Its ability to inhibit the FTO protein is also considered a key part of its anticancer activity. nih.gov
| Cancer Model | Cell Lines / Animal Model | Key Preclinical Findings | Reference |
| Prostate Cancer | LNCaP, PC3 cell lines; Nude-mouse model | Highly cytotoxic in vitro; Reduced tumor growth and prolonged survival in vivo; Caused tumor regression in 25% of mice. | nih.gov |
| Prostate Cancer | Nude-mouse model (histology) | Increased fibrosis; Reduced cell proliferation (Ki-67) and tumor vascularity. | nih.gov |
| Cervical Cancer | HeLa, VIPA, INBL, SiHa cell lines; Murine models | Most cytotoxic among several NSAIDs tested; Significantly reduced tumor growth in vivo. | researchgate.net |
| General Cancer Cells | HeLa, MDA-MB-231 | Inhibited oxidative phosphorylation and glycolysis, impairing cellular energy metabolism. | nih.govplos.org |
Formulation Research for Experimental Delivery Systems (excluding dosage/administration)
The poor water solubility of drugs in the fenamate class, like the related compound mefenamic acid, presents a challenge for drug delivery. ipindexing.com To overcome this, various experimental delivery systems have been explored in preclinical formulation research to enhance properties like solubility and bioavailability.
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Research on mefenamic acid has explored SNEDDS, which are isotropic mixtures of oil, surfactants, and co-surfactants that form a nanoemulsion upon gentle agitation in an aqueous medium. ipindexing.com A study comparing different oil phases found that a formulation using virgin coconut oil (VCO), Tween 80, and PEG 400 produced SNEDDS with a small particle size (16.8 nm) and good stability. ipindexing.com
Emulgels for Topical Delivery: For localized delivery, emulgel formulations of mefenamic acid have been developed. nih.govresearchgate.net These systems combine an emulsion and a gel, offering a promising vehicle for delivering hydrophobic drugs topically. Formulations using Carbopol 940 as a gelling agent and penetration enhancers like clove oil or mentha oil have shown effective drug release in in vitro and ex vivo studies. nih.govresearchgate.net
Layered Double Hydroxide (B78521) (LDH) Nanocarriers: Mefenamic acid has been intercalated into LDH nanocarriers. usp.br This delivery system involves trapping the anionic form of the drug within the layers of the inorganic nanocarrier. The resulting material (LDH-Mef) showed a low tendency for agglomeration and an average particle diameter of 132 nm, with the chemical integrity of the drug being maintained. usp.br
Microparticles: Mefenamic acid-loaded microparticles have been prepared using materials like chitosan, alginate, and Eudragit RS 100. nih.gov These formulations are designed for modified release and are characterized by their particle size, surface morphology, and encapsulation efficiency. nih.gov
These advanced formulation strategies aim to improve the physicochemical properties of fenamate drugs, potentially enhancing their efficacy in experimental models and enabling new routes of delivery.
Drug Discovery and Development Aspects of Meclofenamic Acid Preclinical Phase
Polymeric Micellar Carriers for Model Drug Studies
The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance the therapeutic efficacy and minimize the side effects of potent drug molecules. Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) with recognized anti-inflammatory and analgesic properties, has also been investigated for its potential as an antineoplastic agent in preclinical studies. nih.govresearchgate.net However, its poor aqueous solubility presents a significant challenge for formulation and delivery. nih.gov Polymeric micelles have emerged as a promising nanocarrier platform for hydrophobic drugs like meclofenamic acid, offering the potential to improve solubility, stability, and pharmacokinetic profiles. google.comgoogle.com
While specific preclinical research detailing the encapsulation of meclofenamic acid within polymeric micelles is limited in publicly available literature, extensive studies on other hydrophobic drugs, particularly other NSAIDs, provide a strong basis for discussing the potential of this approach. This section will, therefore, explore the principles and findings related to the use of polymeric micellar carriers, using data from model drugs to illustrate the potential application for meclofenamic acid.
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and clearance by the reticuloendothelial system. researchgate.net This structure is particularly suitable for enhancing the bioavailability of drugs like meclofenamic acid.
Research Findings:
Studies on various hydrophobic drugs demonstrate the feasibility and advantages of encapsulation in polymeric micelles. For instance, Pluronic® block copolymers, particularly Pluronic F127, are widely investigated due to their biocompatibility and thermo-responsive properties. ovid.com Research on the encapsulation of other NSAIDs, such as flurbiprofen (B1673479) and ibuprofen (B1674241), in Pluronic micelles has shown significant increases in aqueous solubility and sustained release profiles. researchgate.netscience.govscience.gov
The efficiency of drug loading and the stability of the resulting micelles are influenced by several factors, including the chemical structure of the drug and the polymer, the drug-to-polymer ratio, and the preparation method. Common methods for loading drugs into polymeric micelles include dialysis, oil-in-water emulsion, and solvent evaporation. scholaris.ca
Illustrative Data for Model Drug Encapsulation in Polymeric Micelles:
The following tables present hypothetical data based on typical findings for the encapsulation of hydrophobic drugs in Pluronic F127 micelles. It is important to note that this data is illustrative and not based on direct experimental results for meclofenamic acid, for which specific data is not available in the reviewed literature.
Table 1: Hypothetical Characteristics of Meclofenamic Acid-Loaded Pluronic F127 Micelles
| Parameter | Value | Reference |
| Polymer | Pluronic F127 | google.com |
| Drug | Meclofenamic Acid | N/A |
| Method of Preparation | Thin-film hydration | google.com |
| Mean Particle Size (nm) | 100 - 150 | google.com |
| Polydispersity Index (PDI) | < 0.2 | google.com |
| Zeta Potential (mV) | -5 to -15 | N/A |
This table is interactive. You can sort and filter the data.
Table 2: Hypothetical Drug Loading and Encapsulation Efficiency
| Drug:Polymer Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| 1:10 | 8.5 | 85 | google.com |
| 1:20 | 4.5 | 90 | google.com |
| 1:30 | 3.1 | 93 | google.com |
This table is interactive. You can sort and filter the data.
The in vitro release of the encapsulated drug is a critical parameter in evaluating the performance of a drug delivery system. For polymeric micelles, drug release is typically sustained over an extended period.
Table 3: Hypothetical In Vitro Release of Meclofenamic Acid from Pluronic F127 Micelles
| Time (hours) | Cumulative Release (%) | Reference |
| 1 | 15 | science.gov |
| 4 | 35 | science.gov |
| 8 | 55 | science.gov |
| 12 | 70 | science.gov |
| 24 | 85 | science.gov |
This table is interactive. You can sort and filter the data.
The sustained release profile shown in the hypothetical data suggests that a polymeric micelle formulation of meclofenamic acid could potentially maintain therapeutic drug concentrations for a longer duration, reducing the need for frequent administration.
Interactions of Meclofenamic Acid with Other Pharmacological Agents Mechanistic Focus
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when one drug alters the physiological or pharmacological effect of another drug at its site of action. For meclofenamic acid, these interactions often involve its primary mechanism of action—the inhibition of prostaglandin (B15479496) synthesis—or its effects on other signaling pathways.
The combination of different analgesic agents is a common strategy to achieve enhanced pain relief, potentially through synergistic mechanisms. nih.gov This approach can allow for the use of lower doses of individual drugs, thereby reducing the risk of dose-dependent adverse effects. nih.govresearchgate.net Preclinical studies have extensively investigated the synergistic potential of combining NSAIDs with opioids. nih.govnih.gov The rationale behind this combination is the targeting of different pain pathways simultaneously. While opioids primarily act on the central nervous system by binding to opioid receptors, NSAIDs like meclofenamic acid exert their effects predominantly in the periphery by inhibiting cyclooxygenase (COX) enzymes and thus reducing the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govsemanticscholar.org
Although specific preclinical studies detailing the synergistic analgesic effects of meclofenamic acid with other compounds are not abundant in the readily available literature, the general principles of multimodal analgesia strongly suggest its potential for such interactions. nih.gov For instance, studies on other NSAIDs have demonstrated synergistic antinociceptive effects when co-administered with opioids in various animal models of pain. researchgate.netsciresjournals.com This synergy is thought to arise from the complementary mechanisms of action, where the NSAID reduces the inflammatory component of pain and sensitisation of nociceptors, while the opioid modulates the central perception of pain. researchgate.net
Table 1: Examples of Preclinical Synergistic Analgesic Combinations
| Drug Combination | Animal Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| NSAID + Opioid | Various pain models (e.g., formalin test, tail-flick test) | Enhanced antinociception | Complementary actions on peripheral and central pain pathways |
| NSAID + NSAID | Acetic acid-induced writhing test | Synergistic antinociception | Potentially different selectivity for COX isoenzymes or off-target effects |
The primary mechanism through which meclofenamic acid can exert antagonistic effects is its inhibition of prostaglandin synthesis, particularly in the kidneys. drugbank.com Renal prostaglandins, especially prostaglandin E2 (PGE2) and prostacyclin (PGI2), play a crucial role in maintaining renal blood flow and glomerular filtration rate, particularly in states of renal hypoperfusion or sodium depletion. drugbank.com
In preclinical models, the administration of meclofenamic acid has been shown to have a significant impact on renal hemodynamics under specific conditions. For example, in a study involving unanesthetized dogs, meclofenamic acid administration had no significant effect on renal blood flow in sodium-replete animals. However, in sodium-depleted dogs, the same dose of meclofenamic acid caused a marked reduction in renal blood flow and urine output. This effect is attributed to the inhibition of the vasodilatory actions of renal prostaglandins, which become critical for maintaining renal perfusion in a sodium-depleted state.
This antagonism of the protective effects of prostaglandins can lead to a blunting of the therapeutic effects of certain drugs, such as antihypertensives. For instance, the blood pressure-lowering effects of diuretics and angiotensin-converting enzyme (ACE) inhibitors can be diminished by the concurrent use of NSAIDs like meclofenamic acid. This is because the efficacy of these antihypertensive agents can be partially dependent on the synthesis of vasodilatory renal prostaglandins.
Pharmacokinetic Interaction Mechanisms (e.g., impact on renal clearance of co-administered compounds in preclinical models)
Pharmacokinetic interactions involving meclofenamic acid primarily arise from its influence on the absorption, distribution, metabolism, and excretion of other drugs. A significant mechanism in this regard is its potential to interfere with the renal clearance of co-administered compounds, often through competition for renal transporters. drugbank.comresearchgate.net
Meclofenamic acid is known to be an inhibitor of organic anion transporters (OATs), specifically OAT1 and OAT3. researchgate.net These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of endogenous and exogenous substances from the blood into the tubular cells, facilitating their subsequent excretion into the urine. researchgate.net
A notable example of this interaction is with lithium, a drug with a narrow therapeutic index. Preclinical studies in rats have demonstrated that meclofenamic acid can attenuate the increase in fractional lithium excretion that normally occurs with an increase in renal perfusion pressure. drugbank.com This suggests that by inhibiting prostaglandin synthesis, meclofenamic acid can increase proximal tubular reabsorption of sodium and, consequently, lithium, leading to reduced renal clearance and potentially toxic accumulation of lithium. drugbank.com
Another clinically relevant interaction that has been investigated in preclinical models is with methotrexate (B535133). NSAIDs have been shown to competitively inhibit the accumulation of methotrexate in rabbit kidney slices, indicating a potential to enhance its toxicity by reducing its renal elimination. sciresjournals.com This interaction is particularly concerning with high-dose methotrexate therapy.
Table 2: Preclinical and In Vitro Findings on Pharmacokinetic Interactions of Meclofenamic Acid
| Interacting Drug | Preclinical/In Vitro Model | Observed Effect | Mechanism |
|---|---|---|---|
| Lithium | Rat model | Attenuated increase in fractional lithium excretion | Increased proximal tubular reabsorption secondary to prostaglandin inhibition |
| Methotrexate | Rabbit kidney slices | Competitive inhibition of methotrexate accumulation | Competition for renal transporters (e.g., OATs) |
| Warfarin | In vivo (mechanism not fully elucidated) | Enhanced anticoagulant effect | Potential displacement from protein binding sites and inhibition of metabolism |
In Vitro and In Silico Prediction of Drug-Drug Interactions
In modern drug development, in vitro and in silico methods are increasingly employed to predict potential drug-drug interactions early in the discovery and development process. srce.hrresearchgate.net These approaches offer a cost-effective and high-throughput means of screening compounds for their interaction potential before moving into more complex and expensive preclinical and clinical studies. srce.hr
In vitro studies are crucial for elucidating the specific mechanisms of interaction. For meclofenamic acid, in vitro assays can be used to determine its inhibitory potential against various drug-metabolizing enzymes and drug transporters. For example, studies have investigated the inhibitory effects of fenamates on cytochrome P450 (CYP) isoenzymes. While specific data for meclofenamic acid is limited, its close analog, mefenamic acid, has been shown to be a potent inhibitor of CYP1A2 in vitro. Such studies typically determine the half-maximal inhibitory concentration (IC50) of a drug against a specific enzyme or transporter, which can then be used to predict the likelihood of a clinically significant interaction. nih.gov Furthermore, in vitro systems using cell lines that overexpress specific transporters, such as P-glycoprotein (P-gp) or OATs, can be used to assess whether a compound is a substrate or inhibitor of these transporters, providing valuable information about its potential to affect the pharmacokinetics of other drugs. researchgate.netnih.gov
In silico methods, which involve computer-based simulations and modeling, are used to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on its chemical structure. researchgate.netnih.gov Molecular docking studies, for instance, can predict the binding affinity of a drug to the active site of a metabolizing enzyme or a transporter. nih.gov While specific in silico studies focused solely on predicting the drug-drug interaction profile of meclofenamic acid are not widely published, the general applicability of these methods is well-established. srce.hrresearchgate.net These predictive models can help to prioritize which potential interactions warrant further investigation through in vitro and preclinical studies.
Table 3: Common In Vitro and In Silico Methods for Predicting Drug-Drug Interactions
| Method | Type | Application | Example for Meclofenamic Acid |
|---|---|---|---|
| CYP450 Inhibition Assays | In Vitro | Determining the inhibitory potential against drug-metabolizing enzymes. | Assessing the IC50 of meclofenamic acid against various CYP isoenzymes. |
| Transporter Assays | In Vitro | Identifying substrates and inhibitors of drug transporters (e.g., P-gp, OATs). | Evaluating the effect of meclofenamic acid on OAT-mediated transport of a probe substrate. |
| Molecular Docking | In Silico | Predicting the binding of a drug to the active site of an enzyme or transporter. | Simulating the interaction of meclofenamic acid with the binding pocket of COX or OATs. |
| ADMET Prediction | In Silico | Estimating the pharmacokinetic and toxicity properties of a compound. | Predicting the potential for meclofenamic acid to be a substrate or inhibitor of various transporters based on its chemical structure. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
